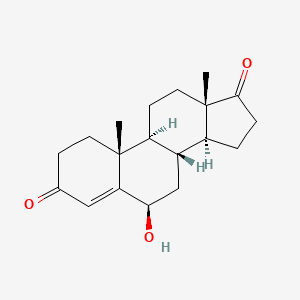

6beta-Hidroxiandrostenodiona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6β-Hydroxyandrostenedione and its derivatives has been explored through various chemical reactions, highlighting the complexity and specificity of steroid chemistry. For instance, Numazawa and Yoshimura (2000) detailed the synthesis of 19-oxygenated 4β,5β-epoxy derivatives of 16α-hydroxyandrostenedione, demonstrating intricate steps involving bromination, oxidation, and hydrolysis to obtain specific epoxy derivatives as probes for enzymatic reactions (Numazawa & Yoshimura, 2000).

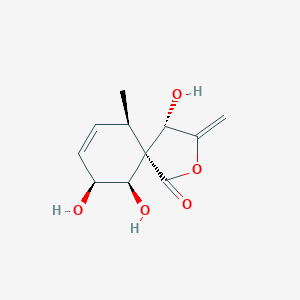

Molecular Structure Analysis

The molecular structure of 6β-Hydroxyandrostenedione is characterized by its steroid backbone and the specific functional groups that confer its unique properties. The synthesis and study of its 19-oxygenated derivatives, as described by Numazawa and Yoshimura (2000), also shed light on the structural aspects that are critical for its activity, particularly in the context of aromatase inhibition, which is essential for understanding its biochemical interactions (Numazawa & Yoshimura, 2000).

Chemical Reactions and Properties

The chemical reactivity of 6β-Hydroxyandrostenedione, including its interactions and transformations under various conditions, has been a subject of study. The work by Numazawa et al. (2000) on the synthesis of 19-oxygenated derivatives provides insights into the chemical reactions it undergoes, highlighting the role of epoxy derivatives in probing enzyme reactions (Numazawa et al., 2000).

Physical Properties Analysis

While specific studies on the physical properties of 6β-Hydroxyandrostenedione such as solubility, melting point, and crystalline structure are less commonly found in the literature, the general understanding of steroid chemistry suggests that these properties are influenced by the steroid's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties of 6β-Hydroxyandrostenedione, including its reactivity, stability, and interactions with other molecules, are crucial for its biological roles. The synthesis and investigation of its derivatives provide valuable information on its chemical behavior, particularly in enzymatic reactions related to steroid metabolism and aromatase inhibition (Numazawa & Yoshimura, 2000).

Aplicaciones Científicas De Investigación

Amplificador de la acción de la aldosterona

Se ha encontrado que la 6beta-Hidroxiandrostenodiona amplifica la acción de la aldosterona {svg_1}. La aldosterona es una hormona que desempeña un papel crucial en el mantenimiento del equilibrio de sodio y potasio en el cuerpo. Al amplificar la acción de la aldosterona, la this compound puede influir potencialmente en estos importantes procesos fisiológicos {svg_2}.

Papel en el exceso de mineralocorticoides

El estado hipertensivo causado por la this compound simula el exceso de mineralocorticoides {svg_3}. Los mineralocorticoides son una clase de esteroides que ayudan a mantener el equilibrio de electrolitos en el cuerpo. Esto sugiere que la this compound podría desempeñar un papel en las condiciones caracterizadas por el exceso de mineralocorticoides {svg_4}.

Mecanismo De Acción

Target of Action

6beta-Hydroxyandrostenedione (6β-OHT) is a metabolite of testosterone generated by the enzyme Cytochrome P450 1B1 (CYP1B1) . It primarily targets the androgen receptor, contributing to the effects of angiotensin II (Ang II), a hormone that regulates blood pressure .

Mode of Action

6β-OHT interacts with its targets, leading to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension . The effect of 6β-OHT in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .

Biochemical Pathways

6β-OHT is produced via the canonical androgen production pathway . It is a metabolite of testosterone, which is converted by multiple enzymes to produce active androgens . Disruption to androgen production can result in disorders of sexual development .

Pharmacokinetics

It is known that 6β-oht contributes to the development of ang ii-induced hypertension and associated cardiovascular pathophysiology . It is also known that the effect of 6β-OHT in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .

Result of Action

The main findings of studies on 6β-OHT are that it contributes to the effects of Ang II to increase vascular reactivity to phenylephrine and endothelin-1, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress . These effects were minimized in the aorta of Cyp1b1−/− or castrated Cyp1b1+/+ and Cyp1b1−/− mice and restored by treatment with 6β-OHT .

Action Environment

The action environment of 6β-OHT is primarily the vascular system, where it contributes to vascular changes in Ang II-induced hypertension in male mice

Análisis Bioquímico

Biochemical Properties

6beta-Hydroxyandrostenedione plays a crucial role in biochemical reactions, particularly in the metabolism of steroid hormones. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP1B1, which hydroxylate androstenedione to produce 6beta-Hydroxyandrostenedione . This interaction is essential for the regulation of androgen and estrogen levels in the body. Additionally, 6beta-Hydroxyandrostenedione can be further metabolized by other enzymes, contributing to the complex network of steroid hormone biosynthesis and degradation.

Cellular Effects

6beta-Hydroxyandrostenedione has been shown to influence various cellular processes. In vascular cells, it contributes to increased vascular reactivity, endothelial dysfunction, and vascular hypertrophy . These effects are mediated through its interaction with the androgen receptor and its role in the production of reactive oxygen species. In neuronal cells, 6beta-Hydroxyandrostenedione can impact cell viability and oxidative stress responses, highlighting its potential neuroprotective and neurotoxic outcomes depending on the cellular environment .

Molecular Mechanism

At the molecular level, 6beta-Hydroxyandrostenedione exerts its effects through several mechanisms. It binds to the androgen receptor, influencing gene expression and cellular responses . This binding can lead to the activation or inhibition of specific genes involved in cell growth, differentiation, and metabolism. Additionally, 6beta-Hydroxyandrostenedione can modulate enzyme activity, either by acting as a substrate or inhibitor, thereby affecting the overall metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6beta-Hydroxyandrostenedione can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s stability in serum samples can affect the accuracy of biochemical assays . Long-term exposure to 6beta-Hydroxyandrostenedione in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and function, which are crucial for understanding its therapeutic and toxicological profiles.

Dosage Effects in Animal Models

The effects of 6beta-Hydroxyandrostenedione in animal models are dose-dependent. At low doses, it may exhibit beneficial effects, such as modulating hormone levels and improving metabolic functions. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These dose-dependent effects are critical for determining the therapeutic window and safety profile of 6beta-Hydroxyandrostenedione in clinical applications.

Metabolic Pathways

6beta-Hydroxyandrostenedione is involved in several metabolic pathways, primarily those related to steroid hormone biosynthesis and degradation. It is synthesized from androstenedione through the action of cytochrome P450 enzymes and can be further metabolized into other steroid derivatives . These metabolic pathways are essential for maintaining the balance of androgens and estrogens in the body and play a significant role in various physiological processes.

Transport and Distribution

The transport and distribution of 6beta-Hydroxyandrostenedione within cells and tissues are mediated by specific transporters and binding proteins. For example, sex hormone-binding globulin and albumin can transport this compound in the bloodstream, facilitating its distribution to target tissues . Within cells, 6beta-Hydroxyandrostenedione can interact with intracellular transporters, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

6beta-Hydroxyandrostenedione is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications can direct 6beta-Hydroxyandrostenedione to specific organelles, where it can exert its effects on cellular metabolism and gene expression.

Propiedades

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAMBAWFDOYFOD-DQXCSHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978883 | |

| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63-00-3 | |

| Record name | 6β-Hydroxyandrostenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9225W0A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1198132.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)

![2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-](/img/structure/B1198140.png)

![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)